

5-Chloro-2,3-dibromotoluene CAS number and structure

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Compound of Interest

Compound Name: 5-Chloro-2,3-dibromotoluene

CAS No.: 1000571-68-5

Cat. No.: B2663933

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Subject: Technical Guide: **5-Chloro-2,3-dibromotoluene** (CAS 1000571-68-5)[1][2]

Part 1: Executive Summary & Chemical Identity

5-Chloro-2,3-dibromotoluene (CAS 1000571-68-5) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its structure—defined by a toluene core with vicinal bromine atoms at positions 2 and 3, and a chlorine atom at position 5—creates a unique "reactivity gradient." [1] This gradient allows medicinal chemists to perform sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an invaluable scaffold for building non-symmetrical biaryl systems.[1]

Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]

Property	Data	Note
CAS Number	1000571-68-5	Primary identifier
IUPAC Name	1,2-dibromo-5-chloro-3-methylbenzene	Systematic naming
Molecular Formula	C ₇ H ₅ Br ₂ Cl	
Molecular Weight	284.38 g/mol	
Appearance	Off-white to pale yellow solid	Typical of poly-halogenated toluenes
Density	~1.98 g/cm ³ (Predicted)	High density due to heavy halogens
Boiling Point	~280–290°C (Predicted)	
Solubility	DCM, THF, Toluene	Insoluble in water

Part 2: Synthesis & Manufacturing Methodologies

Achieving the specific 2,3-dibromo-5-chloro substitution pattern is synthetically challenging due to the competing directing effects of the methyl, chloro, and bromo groups.^[1] Standard electrophilic aromatic substitution (EAS) often yields mixtures of isomers.^[1]

Therefore, the most robust protocol relies on Directed Ortho Lithiation (DoL) or a Sandmeyer-based approach starting from a pre-functionalized aniline.^[1] Below is the high-fidelity protocol using the DoL strategy, which offers superior regiocontrol.

Protocol: Directed Ortho Lithiation (DoL) Strategy

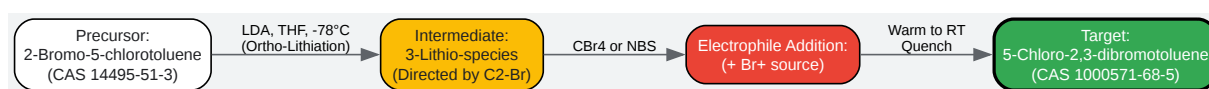
Rationale: The bromine atom at position 2 (in the precursor) serves as a Directed Metalation Group (DMG), directing the lithiation selectively to the 3-position (ortho to Br) due to the inductive acidification of the C-H bond and coordination with Lithium.^[1]

Precursor: 2-Bromo-5-chlorotoluene (CAS 14495-51-3).^{[1][3][4]}

Step-by-Step Methodology

- Setup: Flame-dry a 3-neck round-bottom flask under an Argon atmosphere.
- Solvation: Dissolve 2-Bromo-5-chlorotoluene (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
- Lithiation (The Critical Step):
 - Slowly add LDA (Lithium Diisopropylamide) (1.1 eq) dropwise over 20 minutes.
 - Mechanistic Note: LDA is preferred over n-BuLi to prevent Lithium-Halogen exchange at the C2-Br position.[1] We require deprotonation at C3.[1]
 - Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium species.[1]
- Electrophile Trapping:
 - Dissolve CBr_4 (Carbon Tetrabromide) or NBS (1.2 eq) in anhydrous THF.[1]
 - Add this solution dropwise to the lithiated intermediate at -78°C .
- Quench & Workup:
 - Allow the reaction to warm to room temperature over 2 hours.
 - Quench with saturated NH_4Cl solution.[1]
 - Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na_2SO_4 , and concentrate.[1]
- Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexanes mobile phase) to isolate **5-Chloro-2,3-dibromotoluene**.

Visualizing the Synthesis Logic



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Figure 1: The Directed Ortho Lithiation (DoL) pathway ensures regioselectivity by utilizing the C2-Bromine as a directing group to install the second Bromine at C3.[1]

Part 3: Applications in Drug Discovery (Chemo-Selectivity)

The value of **5-Chloro-2,3-dibromotoluene** lies in its ability to undergo sequential cross-coupling.[1] The three halogen atoms have distinct electronic and steric environments, allowing for a programmable reaction sequence.[1]

Reactivity Hierarchy (The "Program")

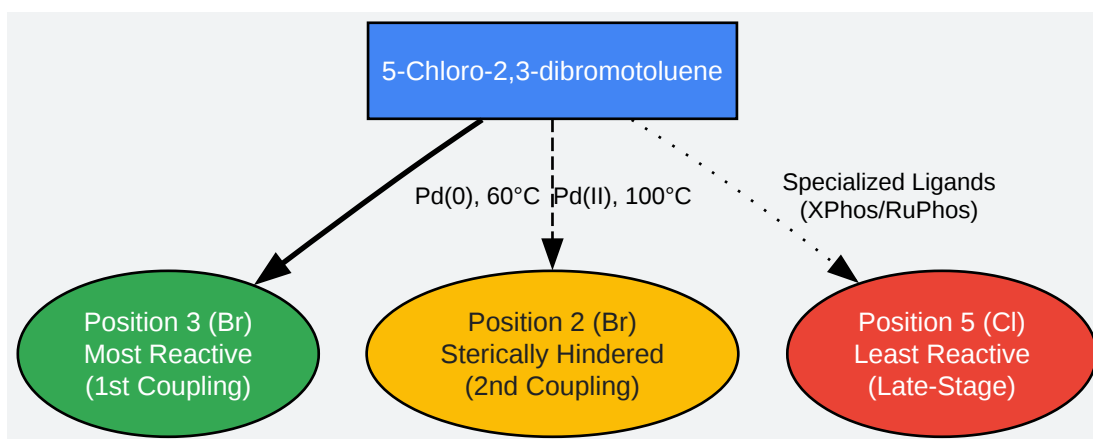
- Site A (C3-Bromine): Most reactive.[1] It is flanked by the C2-Br and C4-H. While sterically crowded, it is electronically activated and typically undergoes Lithium-Halogen exchange or Pd-catalyzed coupling first under controlled conditions.[1]
- Site B (C2-Bromine): Sterically hindered by the ortho-Methyl (C1) and ortho-Bromine (C3).[1] Reacts second.
- Site C (C5-Chlorine): Least reactive.[1] The C-Cl bond is stronger than C-Br.[1] It survives standard Suzuki/Buchwald conditions used for bromides, serving as a "handle" for late-stage diversification.[1]

Experimental Workflow: Sequential Library Generation

For a medicinal chemist creating a library of tri-substituted toluenes:

- Reaction 1 (C3-Functionalization):
 - Reagents: 1.0 eq Boronic Acid, Pd(PPh₃)₄ (low catalyst load), Na₂CO₃, Toluene/Water.[1]
 - Temp: 60°C.
 - Outcome: Selective coupling at C3.[1]
- Reaction 2 (C2-Functionalization):

- Reagents: 1.2 eq Boronic Acid (different R-group), Pd(dppf)Cl₂, K₃PO₄, Dioxane.[1]
- Temp: 100°C.
- Outcome: Coupling at the hindered C2 position.[1]
- Reaction 3 (C5-Functionalization):
 - Reagents: Buchwald-Hartwig amination or Suzuki coupling using Buchwald Precatalysts (e.g., XPhos Pd G3).[1]
 - Outcome: Final diversification at the chlorine site.[1]



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Figure 2: Chemo-selective hierarchy of the halogen handles. The distinct reactivity allows for the stepwise construction of complex pharmacophores.[1]

Part 4: Safety & Handling

- Hazards: Like most halogenated benzyl derivatives, this compound is likely a skin and eye irritant.[1] It may act as a lachrymator.[1]
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials) to prevent photolytic dehalogenation.[1]
- Spill Protocol: Adsorb with sand or vermiculite.[1] Do not flush into drains; halogenated aromatics are persistent environmental pollutants.[1]

References

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